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molecular formula C9H7NO2S B104575 Methyl 2-isothiocyanatobenzoate CAS No. 16024-82-1

Methyl 2-isothiocyanatobenzoate

Cat. No. B104575
M. Wt: 193.22 g/mol
InChI Key: UNXVHBOJSCWVCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04087422

Procedure details

A solution of methyl 2-isothiocyanatobenzoate (6.0 g, prepared as described in J. Org. Chem., 1962, 27, 3701) and N,N-dimethylhydrazine (6 ml) in ethanol (60 ml) was stirred at room temperature for 1 hour. The precipitate was filtered off and dried to give methyl 2(3'-dimethylaminothioureido)benzoate (6.73 g, m.p. 149°-152°).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[CH:13]=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7])=[C:2]=[S:3].[CH3:14][N:15]([CH3:17])[NH2:16]>C(O)C>[CH3:14][N:15]([CH3:17])[NH:16][C:2](=[S:3])[NH:1][C:4]1[CH:13]=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
N(=C=S)C1=C(C(=O)OC)C=CC=C1
Name
Quantity
6 mL
Type
reactant
Smiles
CN(N)C
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CN(NC(NC1=C(C(=O)OC)C=CC=C1)=S)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.73 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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